Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of methyl piperidine-4-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a difluoroethylating reagent under basic conditions. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: Researchers use it to study the effects of difluoroethyl groups on biological activity and pharmacokinetics.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate
- Methyl piperidine-4-carboxylate
- Methyl 1-(2-formylphenyl)piperidine-2-carboxylate
Uniqueness
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVACVGNKVVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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